molecular formula C15H16N4O B3813475 1-(2-methoxyethyl)-5'-phenyl-1H,3'H-2,4'-biimidazole

1-(2-methoxyethyl)-5'-phenyl-1H,3'H-2,4'-biimidazole

Cat. No. B3813475
M. Wt: 268.31 g/mol
InChI Key: VVYUXPMQTATSOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methoxyethyl)-5'-phenyl-1H,3'H-2,4'-biimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of biimidazole derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-5'-phenyl-1H,3'H-2,4'-biimidazole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, this compound has also been shown to exhibit other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes involved in inflammation and oxidative stress, which may have potential applications in the treatment of various diseases such as arthritis and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(2-methoxyethyl)-5'-phenyl-1H,3'H-2,4'-biimidazole in lab experiments is its high potency and selectivity towards cancer cells. This compound has been shown to exhibit minimal toxicity towards normal cells, which makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-(2-methoxyethyl)-5'-phenyl-1H,3'H-2,4'-biimidazole. One of the most promising areas is in the development of new anti-cancer drugs based on this compound. Further studies are needed to elucidate the mechanism of action and optimize the synthesis method for higher yield and purity. In addition, studies are needed to evaluate the potential applications of this compound in the treatment of other diseases such as arthritis and Alzheimer's disease.

Scientific Research Applications

1-(2-methoxyethyl)-5'-phenyl-1H,3'H-2,4'-biimidazole has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

1-(2-methoxyethyl)-2-(4-phenyl-1H-imidazol-5-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-20-10-9-19-8-7-16-15(19)14-13(17-11-18-14)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYUXPMQTATSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CN=C1C2=C(N=CN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.